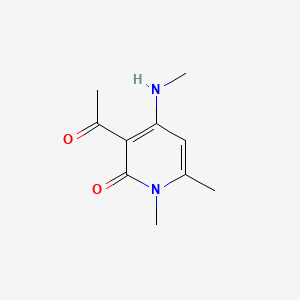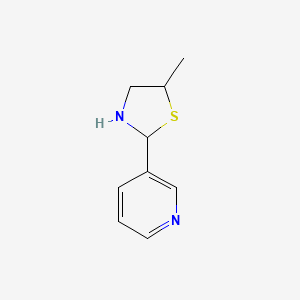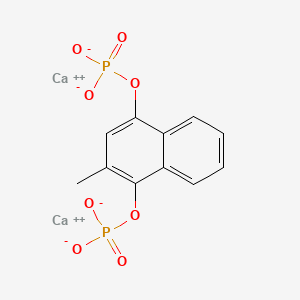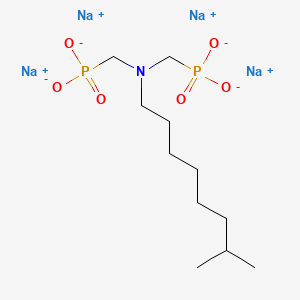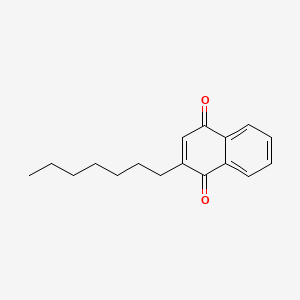
1,4-Naphthalenedione, 2-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-heptyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a naphthalene ring system with a quinone moiety at positions 1 and 4, and a heptyl group at position 2. Naphthoquinones are known for their vibrant colors and are often used in dyes and pigments. They also exhibit a range of biological activities, making them of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-heptyl- typically involves the alkylation of 1,4-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-heptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-heptyl- undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone group leads to the formation of hydroquinones.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinones .
Scientific Research Applications
1,4-Naphthalenedione, 2-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-heptyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This property is exploited in cancer therapy, where the compound induces apoptosis in cancer cells by increasing oxidative stress . Additionally, it can inhibit enzymes such as beta-lactamase, enhancing the efficacy of antibiotics .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its antimicrobial properties.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic form of vitamin K.
2-Bromo-1,4-naphthoquinone: Known for its immunomodulatory properties.
Uniqueness
1,4-Naphthalenedione, 2-heptyl- is unique due to the presence of the heptyl group, which can influence its solubility and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
41245-45-8 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-heptylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17(13)19/h7-8,10-12H,2-6,9H2,1H3 |
InChI Key |
CHAPVOITRFOEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


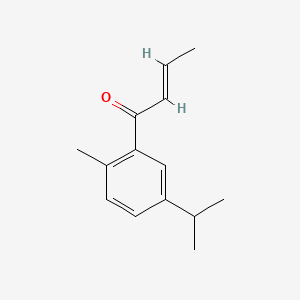
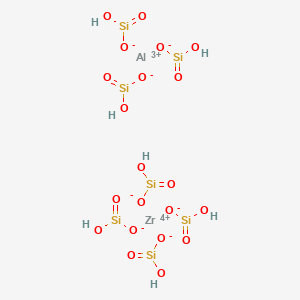
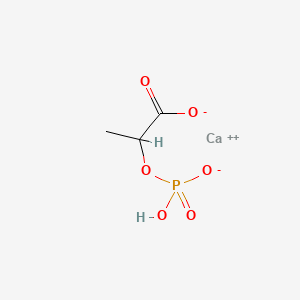

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
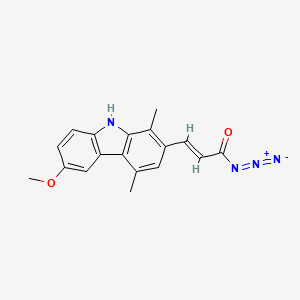
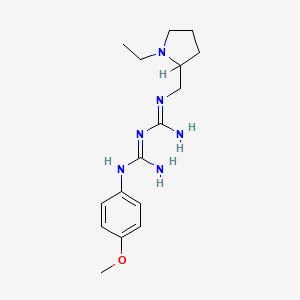

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
